Di(naphthalen-2-yl)tetrasulfane

Description

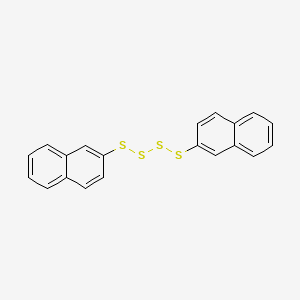

Di(naphthalen-2-yl)tetrasulfane is an organosulfur compound featuring two naphthalen-2-yl groups linked by a tetrasulfane (–S–S–S–S–) chain. Tetrasulfanes are characterized by their dynamic sulfur-sulfur bonds, enabling diverse reactivity in materials science and biological systems .

Properties

CAS No. |

31819-17-7 |

|---|---|

Molecular Formula |

C20H14S4 |

Molecular Weight |

382.6 g/mol |

IUPAC Name |

2-(naphthalen-2-yltetrasulfanyl)naphthalene |

InChI |

InChI=1S/C20H14S4/c1-3-7-17-13-19(11-9-15(17)5-1)21-23-24-22-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |

InChI Key |

IDKLEXLTBFTCSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)SSSSC3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Crosslinking and Material Science

- TESPT: Widely used in rubber reinforcement (SBR, NR, NBR). Its tetrasulfane groups bond with silica fillers and rubber chains, optimizing crosslink density and reducing reliance on curatives like TBBS and ZnO . Bound rubber content reaches 64–98.5%, with ∆torque values of 38–111 dN·m .

- This compound : The bulky naphthalene groups may hinder silica dispersion compared to TESPT’s flexible triethoxysilylpropyl chains. However, aromatic rings could enhance thermal stability in polymer matrices.

Key Differences in Substituent Effects

- Allyl (DAS4) vs. Naphthalen-2-yl : Allyl groups enhance electrophilic reactivity for thiol modification, while naphthalene’s hydrophobicity may favor bioaccumulation.

- Triethoxysilylpropyl (TESPT) vs. Naphthalen-2-yl : Silane groups enable covalent silica bonding critical for rubber reinforcement, whereas naphthalene’s rigidity might limit filler dispersion but improve UV resistance.

Q & A

What are the current methodologies for synthesizing Di(naphthalen-2-yl)tetrasulfane, and how do they address selectivity challenges?

Basic Research Question

The synthesis of unsymmetrical tetrasulfanes, including this compound, often employs sulfur halides (e.g., S₂Cl₂) as starting materials. A recent advancement involves using a six-membered scaffold fused to an aromatic ring with a disulfonamidodisulfanyl (TsNSSNTs) motif. This design enables selective mono-substitution with R₁SH at 0°C in dichloromethane (DCM), followed by R₂SH substitution using Li₂CO₃ as a promoter at room temperature, achieving yields of 72–93% . This method minimizes polysulfane byproducts and improves selectivity compared to classical protocols like Derbesy and Harpp’s 1994 method. However, dependency on S₂Cl₂ remains a limitation, necessitating greener alternatives.

How can computational methods predict the conformational dynamics of this compound, and what implications do these dynamics have on its reactivity?

Advanced Research Question

Conformational isomers of tetrasulfanes, such as H₂S₄, exhibit varying torsional angles at S–S bonds, which influence reactivity and stability . For this compound, density functional theory (DFT) can model these conformers to predict energy barriers for rotation and identify thermodynamically stable configurations. Molecular dynamics simulations may further elucidate how steric effects from naphthyl substituents impact sulfur chain flexibility. Such insights guide experimental design, such as optimizing reaction conditions to favor conformers with enhanced reactivity or stability.

What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question

Key techniques include:

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement, particularly for resolving complex sulfur-sulfur bond geometries and verifying substituent positions .

- Raman spectroscopy : Sensitive to S–S stretching vibrations (450–550 cm⁻¹), distinguishing tetra-, tri-, and disulfane byproducts .

- NMR spectroscopy : ¹H and ¹³C NMR identify aromatic proton environments, while ³³S NMR (though less common) can probe sulfur connectivity .

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for validating synthetic products .

What strategies can resolve contradictions in spectroscopic data when characterizing this compound derivatives?

Advanced Research Question

Contradictions often arise from impurities (e.g., polysulfane byproducts) or dynamic conformational behavior. Strategies include:

- Multi-technique validation : Cross-reference NMR, HRMS, and crystallographic data to confirm structural assignments .

- Low-temperature NMR : Reduces conformational averaging, sharpening signals for accurate integration .

- Computational validation : Compare experimental NMR chemical shifts with DFT-calculated values to identify misassignments .

- Crystallographic disorder modeling : SHELXL’s refinement tools can address ambiguous electron density around flexible S–S chains .

How do tetrasulfane groups in this compound contribute to covalent bonding in polymer matrices?

Basic Research Question

Tetrasulfane groups (S₄) form stable covalent bonds with sulfur-containing polymers (e.g., rubber) via thiol-disulfide exchange reactions. For example, silica nanoparticles modified with bis-(3-triethoxysilylpropyl) tetrasulfane (TESPT) enhance filler-rubber interactions in nanocomposites, improving mechanical properties . The tetrasulfane’s multi-sulfur bridges enable crosslinking at multiple sites, increasing thermal stability and reducing polymer chain mobility.

What green chemistry approaches are emerging for this compound synthesis to reduce reliance on sulfur halides?

Advanced Research Question

Current methods rely heavily on S₂Cl₂, generating hazardous waste. Emerging strategies include:

- Catalytic oxidative coupling : Metal-catalyzed aerobic coupling of thiols, avoiding halides entirely .

- Electrochemical synthesis : Direct anodic oxidation of thiols to form S–S bonds, enabling precise control over chain length .

- Photocatalysis : Quantum dot catalysts under visible light drive selective S–S bond formation, reducing energy consumption .

- Sulfur utilization : Direct assembly using elemental sulfur in aqueous or solvent-free conditions, though challenges remain in achieving unsymmetrical structures .

How can researchers optimize synthetic yields of this compound while minimizing polysulfane byproducts?

Advanced Research Question

Key optimizations include:

- Temperature control : Stepwise substitution at 0°C (R₁SH) and room temperature (R₂SH) prevents over-substitution .

- Promoter selection : Li₂CO₃ enhances nucleophilic substitution efficiency without side reactions .

- Byproduct analysis : Use HPLC or GC-MS to quantify polysulfane impurities and adjust stoichiometry/reactant addition rates .

- Scaffold design : Preorganized disulfenamide scaffolds improve regioselectivity, as demonstrated in Jiang’s methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.